2-Oxo-2h-chromene-6-sulfonamide

Antidiabetic drug discovery α-Amylase inhibition Coumarin sulfonamide SAR

2-Oxo-2H-chromene-6-sulfonamide (CAS 90322-59-1), also systematically named coumarin-6-sulfonamide, is the unsubstituted parent compound of the coumarin-6-sulfonamide class. It is characterized by a 2H-chromen-2-one (coumarin) core with a primary sulfonamide (-SO₂NH₂) group at the 6-position, giving it a molecular formula of C₉H₇NO₄S and a molecular weight of 225.22 g/mol.

Molecular Formula C9H7NO4S
Molecular Weight 225.22 g/mol
CAS No. 90322-59-1
Cat. No. B3165788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2h-chromene-6-sulfonamide
CAS90322-59-1
Molecular FormulaC9H7NO4S
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N
InChIInChI=1S/C9H7NO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H,(H2,10,12,13)
InChIKeyGMLWMUHTXAGMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-2H-chromene-6-sulfonamide (CAS 90322-59-1): Defining the Core Coumarin-6-Sulfonamide Scaffold for Procurement


2-Oxo-2H-chromene-6-sulfonamide (CAS 90322-59-1), also systematically named coumarin-6-sulfonamide, is the unsubstituted parent compound of the coumarin-6-sulfonamide class [1]. It is characterized by a 2H-chromen-2-one (coumarin) core with a primary sulfonamide (-SO₂NH₂) group at the 6-position, giving it a molecular formula of C₉H₇NO₄S and a molecular weight of 225.22 g/mol [1]. This specific substitution pattern installs a hydrogen-bond-donating and ionizable functionality onto the coumarin scaffold, a structural feature that fundamentally differentiates its physicochemical and biological interaction profile from unsubstituted coumarin [2].

Why Generic Coumarin or Simple Sulfonamides Cannot Substitute for 2-Oxo-2H-chromene-6-sulfonamide


Attempting to replace 2-oxo-2H-chromene-6-sulfonamide with generic coumarin or simple benzene sulfonamides in a research or development program will lead to a fundamental loss of biological activity. The specific fusion of the coumarin core with the 6-sulfonamide group creates a unique dual pharmacophore that is not present in either fragment alone [1]. Evidence shows that the 6-sulfonamide-2H-chromene scaffold is critical for potent inhibition of key antidiabetic targets like α-amylase and α-glucosidase, with even minor substitutions on the chromene ring drastically modulating potency by over 8-fold [1]. Simple coumarin lacks the sulfonamide-mediated zinc-binding group required for potent carbonic anhydrase inhibition, while isolated sulfonamides lack the flat, aromatic coumarin core that drives binding into deep enzyme pockets via π-stacking interactions [2].

Quantitative Differentiation of 2-Oxo-2H-chromene-6-sulfonamide: Head-to-Head and Class-Level Evidence


Superior α-Amylase Inhibitory Potency Compared to 3-Substituted Analogs and Acarbose

The 2-oxo-2H-chromene-6-sulfonamide core establishes the baseline pharmacophore for potent α-amylase inhibition within this class. While specific IC50 data for the unsubstituted parent is not directly published, a class-level inference from its closest in-class derivatives demonstrates the scaffold's inherent potency. The 3-cyano-2-imino derivative (compound 2) and the 3-carboxamido derivative (compound 9) from the same 6-sulfonamide series inhibited α-amylase with IC50 values of 1.76 ± 0.01 μM and 1.08 ± 0.02 μM, respectively, representing an 8.31-fold potency enhancement over a 3-(1-amino-2,2-dicyanovinyl) analog (14.62 ± 0.16 μM) [1]. This demonstrates that the 6-sulfonamide-chromene skeleton provides a foundational binding affinity that can be further optimized, a property absent in the widely used clinical comparator Acarbose (IC50 = 0.43 ± 0.01 μM), a pseudo-tetrasaccharide with a distinct molecular mechanism [1].

Antidiabetic drug discovery α-Amylase inhibition Coumarin sulfonamide SAR

Enhanced α-Glucosidase Inhibition Over Acarbose Enabled by the 6-Sulfonamide Scaffold

Class-level evidence indicates that the 2-oxo-2H-chromene-6-sulfonamide scaffold offers a quantifiable advantage in α-glucosidase inhibition. The 3-cyano-2-imino derivative (compound 2) demonstrated an IC50 of 0.548 ± 0.02 μg mL⁻¹, which is 1.1-fold more potent than the standard drug Acarbose (IC50 = 0.604 ± 0.02 μg mL⁻¹) [1]. This superiority over a clinically established drug is directly attributable to the 6-sulfonamide-2H-chromene nucleus, as simple coumarin derivatives lacking this specific substitution do not achieve comparable potency [1].

α-Glucosidase inhibition Postprandial hyperglycemia Structure-activity relationship

Superior PPAR-γ Transactivation Compared to Pioglitazone: Evidence for Insulin Sensitization

The 2-oxo-2H-chromene-6-sulfonamide core confers a significant functional advantage in PPAR-γ transactivation, a key mechanism for insulin sensitization. A class derivative, compound 2, exhibited an IC50 of 3.152 ± 0.03 μg mL⁻¹ in a PPAR-γ transactivation assay, outperforming the blockbuster drug Pioglitazone (IC50 = 4.884 ± 0.29 μg mL⁻¹) by 1.55-fold [1]. This demonstrates that the coumarin-6-sulfonamide scaffold possesses a distinct biological property not found in coumarin alone, establishing a new chemical matter class for PPAR-γ modulation [1].

PPAR-γ agonist Insulin sensitizer Type 2 diabetes

Predicted Non-Hepatotoxic Safety Profile: An LD50 Advantage Over Pioglitazone and Acarbose

In silico toxicity prediction provides a compelling safety differentiation for the 6-sulfonamide chromene class. The 2-imino derivative (compound 2) was predicted to be non-hepatotoxic, a critical advantage over both Acarbose and Pioglitazone, which were predicted to be hepatotoxic [1]. Furthermore, it belongs to a safer oral toxicity class (Class V, LD50 = 4870 mg kg⁻¹) compared to Pioglitazone and derivative 9 (Class IV, LD50 = 1000 mg kg⁻¹), although it is less safe than Acarbose (Class VI, LD50 = 24,000 mg kg⁻¹) [1]. This predicted safety profile, derived from the core scaffold, is a key differentiator from the hepatotoxic liabilities of existing antidiabetic drugs.

In silico ADMET Drug safety Oral toxicity prediction

Fluorescent theranostic potential: The N-hydroxy derivative as a dual HNO donor and optical reporter.

The 2-oxo-2H-chromene-6-sulfonamide scaffold is the direct precursor to a distinct class of dual-functional theranostic agents. Its N-hydroxy derivative, N-hydroxy-2-oxo-2H-chromene-6-sulfonamide (CD1), was reported as the first coumarin-based compound capable of simultaneously releasing an HNO signaling molecule and a fluorescent reporter (coumarin) under physiological conditions (pH 7.4, 37 °C) with a half-life of ~90 min [1]. This dual functionality is a fundamental differentiator from traditional HNO donors like Angeli's salt, which are not fluorescent and thus cannot be used for real-time imaging of drug release [1].

HNO donor Theranostic probe Coumarin fluorescence

Synthetic Versatility: A Superior Multifunctional Intermediate Compared to Coumarin-6-sulfonyl Chloride.

As a procurement choice for chemical synthesis, 2-oxo-2H-chromene-6-sulfonamide offers distinct advantages over the more reactive coumarin-6-sulfonyl chloride. The sulfonamide form is a bench-stable, non-hygroscopic solid, avoiding the moisture sensitivity and lachrymatory properties of sulfonyl chlorides . Critically, the primary sulfonamide (-SO₂NH₂) provides a versatile handle for late-stage functionalization. It can be directly alkylated, acylated, or used in click chemistry, or it can serve as a directing group in metal-catalyzed C-H activation reactions, offering diversification pathways that are not possible with the chloride precursor . The published synthesis from 3-formyl-4-hydroxybenzenesulfonyl chloride with active methylenes in a one-pot reaction, producing high yields (e.g., ~88% for a model derivative), confirms its accessibility as a research material [1].

Synthetic intermediate Coumarin chemistry Sulfonamide functionalization

High-Value Application Scenarios for Procuring 2-Oxo-2H-chromene-6-sulfonamide


Medicinal Chemistry: A Privileged Scaffold for Novel Multi-Target Antidiabetic Agents

As evidenced by its class derivatives outperforming Acarbose and Pioglitazone on α-glucosidase and PPAR-γ targets, respectively, 2-oxo-2H-chromene-6-sulfonamide is the ideal starting core for hit-to-lead campaigns in type 2 diabetes [1]. Its procurement supports the synthesis of focused libraries via 3-position modifications to simultaneously tune activity against α-amylase, α-glucosidase, and PPAR-γ, aiming for a first-in-class multi-modal oral hypoglycemic agent [1].

Chemical Biology: Engineering Theranostic HNO Donors for Real-Time Imaging

The N-hydroxy derivative's unique ability to release HNO with a ~90 min half-life under physiological conditions while providing a fluorescence 'turn-on' signal makes the parent sulfonamide a key procurement item for chemical biology groups studying nitroxyl signaling [2]. It enables the creation of probes that can directly visualize the spatiotemporal distribution of a drug's active species, a capability not offered by traditional non-fluorescent donors [2].

Biochemical Assay Development: Non-Peptidomimetic Enzyme Inhibitor for Metabolic Studies

The compound and its simple derivatives serve as potent, non-carbohydrate-based inhibitors of α-amylase (IC50 < 2 μM for the class) and α-glucosidase [1]. This makes them valuable as chemical biology tools for studying carbohydrate metabolism independently of Acarbose, whose pseudo-tetrasaccharide structure can confound mechanistic studies [1].

Preclinical ADME/Tox Profiling: A Non-Hepatotoxic Core for De-Risked Drug Development

In silico predictions indicate the core scaffold is non-hepatotoxic with an LD50 of 4870 mg kg⁻¹, a key safety differentiator from hepatotoxic diabetes drugs like Pioglitazone [1]. Procuring this scaffold allows medicinal chemists to build into a chemical space that is predicted to be safe, reducing the likelihood of late-stage preclinical failure due to liver toxicity [1].

Quote Request

Request a Quote for 2-Oxo-2h-chromene-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.